molecular formula C10H9N5S B184340 N-(thiophen-2-ylmethyl)-7H-purin-6-amine CAS No. 525-81-5

N-(thiophen-2-ylmethyl)-7H-purin-6-amine

Cat. No. B184340
CAS RN: 525-81-5
M. Wt: 231.28 g/mol
InChI Key: JYIRPMVEWLTUGX-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-7H-purin-6-amine, also known as 2-TM-6-AP, is a purine derivative which has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of study, including neuroscience, cancer research, and drug discovery.

Mechanism Of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-7H-purin-6-amine is not fully understood, but it is believed to act on various molecular targets within cells. It has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.

Biochemical And Physiological Effects

Studies have shown that N-(thiophen-2-ylmethyl)-7H-purin-6-amine can have various biochemical and physiological effects on cells and organisms. It has been shown to increase the levels of certain neurotransmitters in the brain, which may improve cognitive function and memory. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Advantages And Limitations For Lab Experiments

One advantage of using N-(thiophen-2-ylmethyl)-7H-purin-6-amine in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, its potential applications in various areas of study make it a versatile compound for researchers. However, one limitation is its relatively high cost compared to other compounds used in research.

Future Directions

There are several potential future directions for the study of N-(thiophen-2-ylmethyl)-7H-purin-6-amine. In neuroscience, further research could focus on its potential as a treatment for cognitive disorders such as Alzheimer's disease. In cancer research, studies could investigate the mechanisms by which it inhibits cancer cell growth, with the goal of developing more effective cancer treatments. Additionally, further research could explore the use of N-(thiophen-2-ylmethyl)-7H-purin-6-amine as a lead compound for the development of new drugs in various areas of study.

Synthesis Methods

The synthesis of N-(thiophen-2-ylmethyl)-7H-purin-6-amine involves the reaction of 2-(bromomethyl)thiophene with 6-amino-7H-purine in the presence of a palladium catalyst. This process has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

N-(thiophen-2-ylmethyl)-7H-purin-6-amine has been used in scientific research as a potential therapeutic agent for various diseases. In neuroscience, it has been studied for its ability to enhance cognitive function and memory. In cancer research, it has shown potential as an inhibitor of cancer cell growth. Additionally, it has been used in drug discovery as a lead compound for the development of new drugs.

properties

CAS RN

525-81-5

Product Name

N-(thiophen-2-ylmethyl)-7H-purin-6-amine

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)-7H-purin-6-amine

InChI

InChI=1S/C10H9N5S/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9/h1-3,5-6H,4H2,(H2,11,12,13,14,15)

InChI Key

JYIRPMVEWLTUGX-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CNC2=NC=NC3=C2NC=N3

Canonical SMILES

C1=CSC(=C1)CNC2=NC=NC3=C2NC=N3

Origin of Product

United States

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